Cas no 1396873-00-9 (N-2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropylbenzamide)

N-2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropylbenzamide 化学的及び物理的性質
名前と識別子
-
- N-2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropylbenzamide
- N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzamide
- VU0525093-1
- N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]benzamide
- AKOS024523927
- 1396873-00-9
- F5857-3039
- N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]benzamide
-
- インチ: 1S/C17H17NO4/c1-17(20,10-18-16(19)12-5-3-2-4-6-12)13-7-8-14-15(9-13)22-11-21-14/h2-9,20H,10-11H2,1H3,(H,18,19)
- InChIKey: SLRXQAFSCKCDCP-UHFFFAOYSA-N
- ほほえんだ: OC(C)(CNC(C1C=CC=CC=1)=O)C1=CC=C2C(=C1)OCO2
計算された属性
- せいみつぶんしりょう: 299.11575802g/mol
- どういたいしつりょう: 299.11575802g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 396
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 67.8Ų
N-2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5857-3039-40mg |
N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]benzamide |
1396873-00-9 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F5857-3039-50mg |
N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]benzamide |
1396873-00-9 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F5857-3039-3mg |
N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]benzamide |
1396873-00-9 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5857-3039-4mg |
N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]benzamide |
1396873-00-9 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5857-3039-5mg |
N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]benzamide |
1396873-00-9 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5857-3039-15mg |
N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]benzamide |
1396873-00-9 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5857-3039-20mg |
N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]benzamide |
1396873-00-9 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5857-3039-75mg |
N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]benzamide |
1396873-00-9 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F5857-3039-10μmol |
N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]benzamide |
1396873-00-9 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5857-3039-1mg |
N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]benzamide |
1396873-00-9 | 1mg |
$54.0 | 2023-09-09 |
N-2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropylbenzamide 関連文献
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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9. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
N-2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropylbenzamideに関する追加情報
N-2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropylbenzamide: An Overview of a Promising Compound
N-2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropylbenzamide (CAS No. 1396873-00-9) is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research findings.
The chemical structure of N-2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropylbenzamide is characterized by a benzamide moiety linked to a 1,3-benzodioxole ring through a hydroxypropyl chain. The presence of these functional groups imparts unique properties to the molecule, making it an interesting candidate for various biological studies. The 1,3-benzodioxole ring is known for its ability to form stable complexes with metal ions and its potential as a scaffold for drug design.
The synthesis of N-2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropylbenzamide typically involves several steps. One common approach is to start with the corresponding benzodioxole derivative and react it with an appropriate amine and carboxylic acid to form the amide bond. The hydroxypropyl chain can be introduced through an alkylation step or by using a suitable precursor. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the production of this compound.
In terms of biological activity, N-2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropylbenzamide has shown promising results in various assays. Studies have demonstrated its potential as an anti-inflammatory agent, with significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, it has been reported to exhibit neuroprotective effects in models of neurodegenerative diseases, suggesting its potential use in treating conditions such as Alzheimer's and Parkinson's disease.
One of the key areas of research involving N-2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropylbenzamide is its role in modulating cellular signaling pathways. Recent studies have shown that the compound can interact with specific receptors and enzymes involved in inflammation and cell survival. For example, it has been found to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a crucial role in the inflammatory response.
Another important aspect of N-2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropylbenzamide is its pharmacokinetic profile. Preclinical studies have indicated that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. These characteristics are essential for ensuring that the compound can effectively reach its target sites in the body and exert its therapeutic effects.
Clinical trials are currently underway to further evaluate the safety and efficacy of N-2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropylbenzamide. Early results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for more advanced clinical trials to assess the compound's potential as a treatment for various inflammatory and neurodegenerative disorders.
In conclusion, N-2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropylbenzamide (CAS No. 1396873-00-9) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique chemical structure and biological activities make it an attractive candidate for further research and development. As more studies are conducted and clinical trials progress, it is likely that this compound will play an increasingly important role in the treatment of various diseases.
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